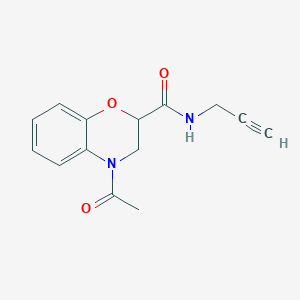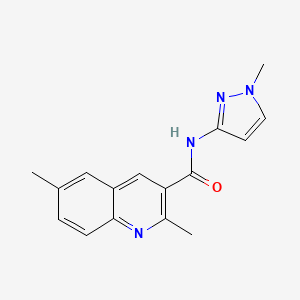
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a widely used tool in neuroscience research to study the role of glutamate receptors in various physiological and pathological conditions.
作用機序
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor and blocking the action of glutamate. This results in a decrease in the excitatory postsynaptic potential, leading to a reduction in synaptic transmission.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials, leading to a decrease in synaptic transmission. It has also been shown to reduce the release of glutamate from presynaptic terminals, further reducing synaptic transmission. In addition, 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been shown to have anticonvulsant effects, suggesting a potential therapeutic use in the treatment of epilepsy.
実験室実験の利点と制限
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has several advantages as a tool in neuroscience research. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, allowing for specific manipulation of this receptor subtype. It is also relatively stable and has a long half-life, allowing for prolonged experiments. However, 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide does have some limitations. It is not selective for AMPA receptors and can also block other types of glutamate receptors. In addition, it can have off-target effects on other ion channels, leading to potential confounding effects.
将来の方向性
There are several future directions for the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in neuroscience research. One potential direction is the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in the study of synaptic plasticity and learning and memory. Another potential direction is the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in the study of the role of glutamate receptors in neurological disorders such as epilepsy and stroke. Finally, the development of more selective and potent AMPA receptor antagonists may provide further insights into the role of these receptors in normal and pathological brain function.
合成法
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide can be synthesized using a multi-step process involving the condensation of 2,6-dimethylquinoline-3-carboxylic acid with 1-methyl-3-pyrazolecarboxylic acid, followed by amidation and subsequent purification steps. The synthesis of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide is well-established and has been reported in several scientific publications.
科学的研究の応用
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been extensively used in neuroscience research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, and has been used to study the role of these receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-14-12(8-10)9-13(11(2)17-14)16(21)18-15-6-7-20(3)19-15/h4-9H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQGWECXWCTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

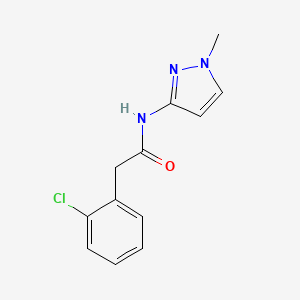
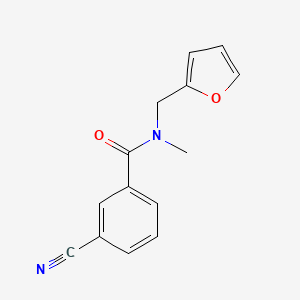

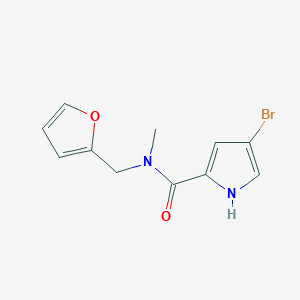
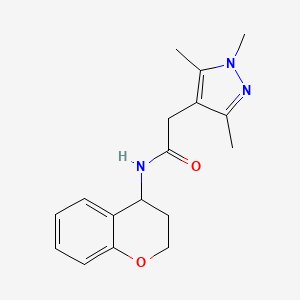

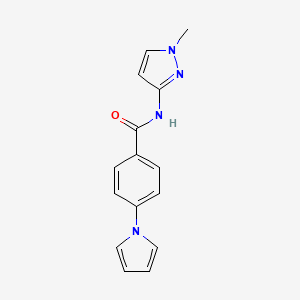
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)

